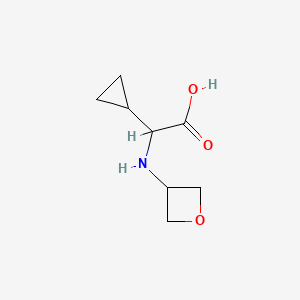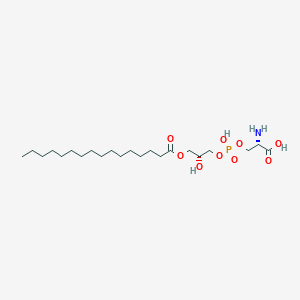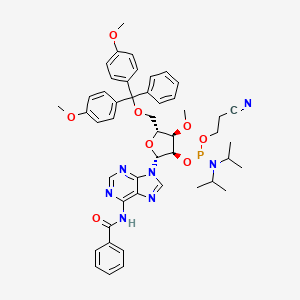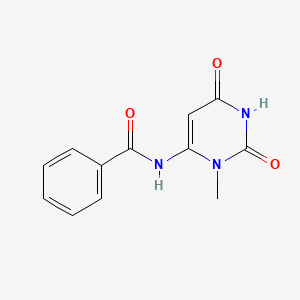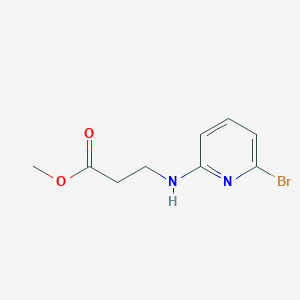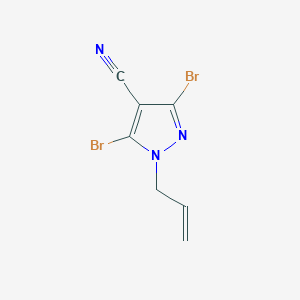
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of allyl and dibromo substituents at positions 1 and 3, respectively, and a carbonitrile group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of pyrazole-4-carbonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the bromination of 1-allyl-1H-pyrazole-4-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The presence of the allyl group allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction can yield pyrazole-4-amine or other reduced derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action of 1-allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and dibromo substituents can influence the compound’s binding affinity and selectivity towards its targets. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile: Similar structure but with methyl groups instead of bromine atoms.
1-Allyl-3,5-dichloro-1H-pyrazole-4-carbonitrile: Similar structure but with chlorine atoms instead of bromine atoms.
1-Allyl-3,5-difluoro-1H-pyrazole-4-carbonitrile: Similar structure but with fluorine atoms instead of bromine atoms.
Uniqueness
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC名 |
3,5-dibromo-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H5Br2N3/c1-2-3-12-7(9)5(4-10)6(8)11-12/h2H,1,3H2 |
InChIキー |
DMEBWIODCDFUBI-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=C(C(=N1)Br)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


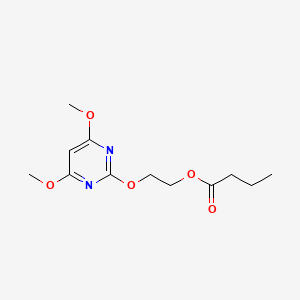
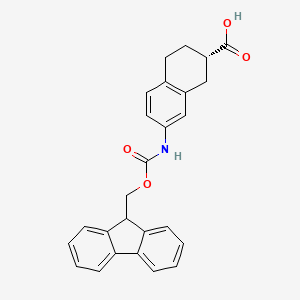

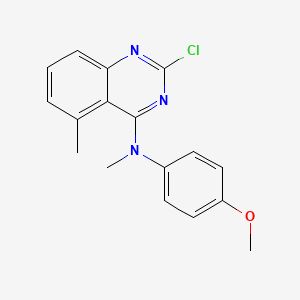

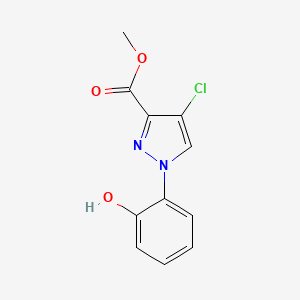
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
